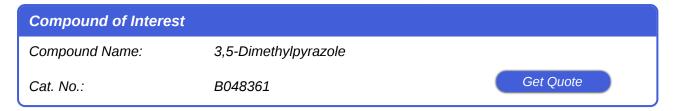


Quantum Chemical Blueprint of 3,5-Dimethylpyrazole: A Technical Guide for Researchers

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An in-depth analysis of the structural, electronic, and vibrational properties of **3,5**-**Dimethylpyrazole** through quantum chemical calculations, providing a foundational dataset for applications in drug development and materials science.

Introduction

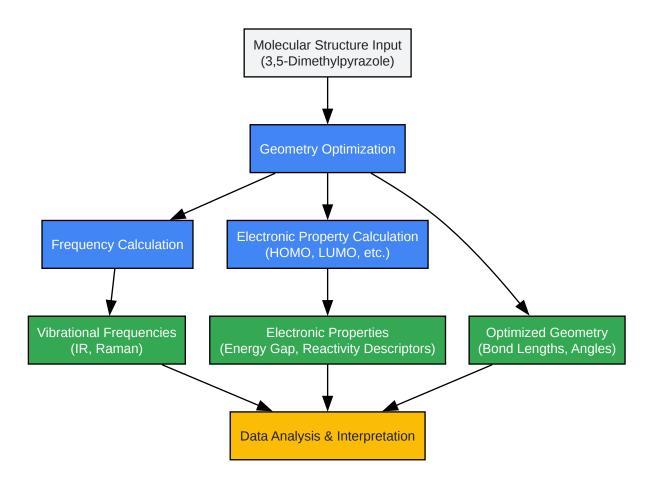
3,5-Dimethylpyrazole (3,5-DMP) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and functional materials.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] Understanding the fundamental quantum mechanical properties of the 3,5-DMP core is paramount for the rational design of novel molecules with tailored functionalities. This technical guide presents a comprehensive overview of the quantum chemical calculations performed on **3,5-Dimethylpyrazole**, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Computational Methodology

The data presented herein is derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of molecules.[4][6] The calculations were predominantly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is known for its accuracy in predicting molecular



properties.[7][8] A variety of basis sets, including 6-311+G** and 6-311++G(d,p), were employed to ensure a high level of theoretical accuracy.[7][9][10] The computational workflow for these calculations is depicted below.



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Figure 1: Workflow for Quantum Chemical Calculations.

Molecular Geometry

The geometry of **3,5-Dimethylpyrazole** was optimized to determine its most stable conformation. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These parameters are crucial for understanding the molecule's three-dimensional structure and its interactions with biological targets.



Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Lengths	C3-N2	1.33
N2-N1	1.36	
N1-C5	1.34	_
C5-C4	1.39	_
C4-C3	1.40	_
C3-C6	1.50	
C5-C7	1.50	_
Bond Angles	C5-N1-N2	111.5
N1-N2-C3	106.0	
N2-C3-C4	110.0	_
C3-C4-C5	105.5	_
C4-C5-N1	107.0	_

Table 1: Optimized Geometrical Parameters of **3,5-Dimethylpyrazole**.

Vibrational Analysis

Vibrational frequency calculations were performed to identify the characteristic infrared (IR) and Raman active modes of **3,5-Dimethylpyrazole**.[10][11] The calculated frequencies, after appropriate scaling, show good agreement with experimental data.[10] This analysis is vital for the interpretation of experimental vibrational spectra and for identifying the presence of the pyrazole moiety in synthesized compounds.



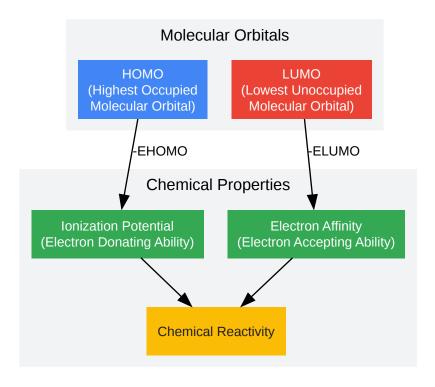
Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment
ν(N-H)	3485	3480	N-H stretching
ν(C-H)ring	3120	3125	C-H stretching (ring)
ν(C-H)methyl	2980-2920	2975-2925	C-H stretching (methyl)
ν(C=N)	1580	1585	C=N stretching
ν(C=C)	1500	1505	C=C stretching
δ(C-H)methyl	1460-1440	1462-1445	C-H bending (methyl)
δ(N-H)	1380	1382	N-H bending

Table 2: Selected Vibrational Frequencies of **3,5-Dimethylpyrazole**.

Electronic Properties and Reactivity

The electronic properties of **3,5-Dimethylpyrazole** were investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energies of these orbitals and the resulting energy gap are key indicators of the molecule's chemical reactivity and kinetic stability.





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